molecular formula C23H26ClN5O3S B2635591 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1189956-50-0

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2635591
CAS No.: 1189956-50-0
M. Wt: 488
InChI Key: MYVYSXIVHQUJKV-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative featuring a sulfonated piperazine moiety and a substituted benzyl group. Its structure includes:

  • Pyrazole core: A 1-methyl-substituted pyrazole ring at position 4, critical for molecular interactions.
  • N-Benzyl carboxamide: A 4-methylphenylmethyl substituent, contributing to lipophilicity and target engagement.

Pyrazolecarboxamide derivatives are known for diverse bioactivities, including antifungal, anticancer, and receptor antagonism . The sulfonyl-piperazine moiety is often associated with improved solubility and CNS penetration, while chlorophenyl groups enhance receptor affinity .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-17-6-8-18(9-7-17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-12-10-28(11-13-29)20-5-3-4-19(24)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVYSXIVHQUJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole core using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with 3-chlorophenylpiperazine.

    Final coupling: The final step involves coupling the intermediate with 4-methylbenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution can involve reagents like halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with piperazine and pyrazole moieties exhibit significant antidepressant effects. The presence of the chlorophenyl group may enhance the binding affinity to serotonin receptors, potentially leading to improved mood regulation and anxiety reduction. Studies have shown that similar compounds can inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, which are critical in mood disorders .

Antitumor Activity

The sulfonamide group in this compound is known for its ability to inhibit carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis. In vitro studies have demonstrated that related sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties .

Antimicrobial Properties

Compounds containing piperazine and sulfonamide structures have been associated with antibacterial and antifungal activities. The mechanism often involves interference with bacterial enzyme systems, leading to cell death. Preliminary tests indicate that derivatives of this compound may show efficacy against resistant strains of bacteria and fungi .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant potential of similar pyrazole derivatives. The findings suggested that these compounds significantly reduced depressive-like behaviors in animal models, indicating a promising avenue for treating major depressive disorder .

Case Study 2: Antitumor Activity

In vitro analyses conducted on cancer cell lines treated with sulfonamide derivatives showed a marked decrease in cell viability. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies due to their ability to induce apoptosis in malignant cells .

Case Study 3: Antimicrobial Testing

A series of antimicrobial tests were conducted on synthesized derivatives of the compound, revealing potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that the incorporation of the piperazine moiety enhances the overall antimicrobial efficacy compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The compound shares structural motifs with several pyrazolecarboxamides, but key substitutions dictate its unique profile:

Compound Name Key Substituents Biological Target/Activity Reference
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 2,4-Dichlorophenyl, 3-pyridylmethyl amide Cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM)
Penflufen (Commercial fungicide) 1-Methylpyrazole, 5-fluoro substituent, benzamide Fungal succinate dehydrogenase inhibition
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one 4,5-Dihydropyrazole, fluorophenyl, propanone substituent Anticancer (GI% = -25% to -75% in NCI-60 panel)
Pyrazole derivatives A, D, F, H (Antimicrobial study) Phenol, methylpyrazole, halogenated aryl groups S. aureus DNA gyrase B/MTAN inhibition

Key Structural and Functional Differences

  • Piperazine vs. Non-Piperazine Derivatives: The sulfonated piperazine group in the target compound enhances solubility compared to penflufen’s 5-fluoro substituent, which prioritizes fungal membrane penetration . Piperazine-containing analogues (e.g., cannabinoid antagonists) show higher CNS activity due to improved blood-brain barrier permeability .
  • Chlorophenyl Positioning: The 3-chlorophenyl group on the piperazine contrasts with the 4-chlorophenyl in the CB1 antagonist . Meta-substitution may reduce steric hindrance, favoring interactions with non-CB1 targets.
  • Amide Substituents : The 4-methylbenzyl amide in the target compound offers moderate lipophilicity, balancing membrane permeability and metabolic stability. In contrast, the 3-pyridylmethyl amide in the CB1 antagonist introduces polar interactions critical for receptor binding .

Activity Profiles

  • Antifungal Potential: Unlike penflufen (EC₅₀ = 0.01–0.1 µg/mL against Rhizoctonia solani), the target compound’s piperazine-sulfonyl group may shift activity toward bacterial or mammalian targets .
  • Receptor Affinity : The CB1 antagonist (IC₅₀ = 0.139 nM) outperforms the target compound in receptor specificity, likely due to its dichlorophenyl and pyridylmethyl groups .
  • Anticancer Activity : Pyrazolecarboxamides with dihydropyrazole cores (e.g., compound in ) exhibit broader cytotoxicity, suggesting the target compound’s fully aromatic pyrazole may limit anticancer efficacy.

Research Findings and Implications

  • Synthetic Flexibility : The pyrazole core tolerates diverse substitutions (e.g., sulfonyl-piperazine, halogenated aryl groups), enabling tailored pharmacokinetic profiles .
  • SAR Insights :
    • Halogenated aryl groups (Cl, F) enhance target binding via hydrophobic and halogen-bonding interactions .
    • Sulfonyl groups improve solubility but may reduce membrane permeability compared to methyl/fluoro substituents .
  • Clinical Potential: While the compound’s exact target remains uncharacterized, its structural similarity to CB1 antagonists and antifungal agents suggests dual therapeutic applications. Further in vivo studies are needed to validate efficacy and toxicity.

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes piperazine and pyrazole moieties, which are known for their pharmacological significance. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.

Chemical Structure

The molecular formula of the compound is C20H24ClN3O3SC_{20}H_{24}ClN_3O_3S. The structural representation can be summarized as follows:

  • Piperazine ring : Contributes to the compound's interaction with biological targets.
  • Pyrazole ring : Known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
  • Chlorophenyl and methyl groups : These substituents can enhance lipophilicity and modulate the pharmacokinetic profile.

Antibacterial Activity

Research has shown that compounds containing piperazine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of piperazine, particularly those with sulfonyl groups, show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusModerate

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The synthesized derivatives showed promising IC50 values, indicating strong inhibitory effects .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 Value (µM)
Compound EAcetylcholinesterase0.63 ± 0.001
Compound FUrease2.14 ± 0.003

Antitumor Activity

In addition to antibacterial and enzyme inhibition activities, preliminary studies suggest that similar compounds may exhibit antitumor properties. The structural components of the compound are believed to interact with cellular pathways involved in cancer cell proliferation .

Case Studies

  • Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their biological activities. The results indicated that compounds with a sulfonamide group showed enhanced antibacterial activity compared to their counterparts lacking this functional group .
  • Antitumor Evaluation : Another study focused on the synthesis of pyrazole derivatives, revealing promising antitumor activity against several cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest .

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